Cas no 17088-50-5 (acutumine)
acutumine structure
Product Name:acutumine
N.o CAS:17088-50-5
MF:C19H24ClNO6
MW:397.84996509552
CID:178939
PubChem ID:10200848
Update Time:2025-04-19
acutumine Propriedades químicas e físicas
Nomes e Identificadores
-
- acutumine
- (1R,3'aS,5S,7'aS,9'S)-9'-Chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1'-methylspiro[3-cyclopentene-1,10'-[3a,7a]propano[1H]indole]-2,5'(4'H)-dione
- Spiro[3-cyclopentene-1,10'-[3a,7a]propano[1H]indole]-2,5'(4'H)-dione,9'-chloro-2',3'-dihydro-5...
- Spiro[3-cyclopentene-1,10'-[3a,7a]propano[1H]indole]-2,5'(4'H)-dione,9'-chloro-2',3'-dihydro-5-hydroxy-4,6',7'-trimethoxy-1'-
- C16910
- (1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione
- CS-0203723
- AKOS040763135
- Q27149835
- (?)-Acutumine
- 17088-50-5
- HY-N9737
- SCHEMBL2240436
- CHEMBL391628
- CHEBI:80789
-
- Inchi: 1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15+,17+,18+,19+/m0/s1
- Chave InChI: FSXRARBVZZKCGJ-FMAJMWNWSA-N
- SMILES: Cl[C@H]1C[C@@]23C(=C(C(C[C@@]2(CCN3C)[C@]21C(C=C([C@H]2O)OC)=O)=O)OC)OC
Propriedades Computadas
- Massa Exacta: 397.1292152g/mol
- Massa monoisotópica: 397.1292152g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 27
- Contagem de Ligações Rotativas: 3
- Complexidade: 793
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 5
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -0.4
- Superfície polar topológica: 85.3Ų
Propriedades Experimentais
- Cor/Forma: Powder
acutumine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A58650-5 mg |
acutumine |
17088-50-5 | 5mg |
¥5760.0 | 2021-09-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A58650-5mg |
acutumine |
17088-50-5 | ,98.0% | 5mg |
¥5760.0 | 2023-09-08 | |
| TargetMol Chemicals | TN6073-5mg |
Acutumine |
17088-50-5 | 5mg |
¥ 4040 | 2024-07-20 | ||
| TargetMol Chemicals | TN6073-5 mg |
Acutumine |
17088-50-5 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| TargetMol Chemicals | TN6073-1 mL * 10 mM (in DMSO) |
Acutumine |
17088-50-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| TargetMol Chemicals | TN6073-1 ml * 10 mm |
Acutumine |
17088-50-5 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
acutumine Literatura Relacionada
-
1. The X-ray analyses of acutumine and its acetate; a trial of a short cut in the structure elucidationMasao Nishikawa,Kazuhide Kamiya,Masao Tomita,Yasuko Okamoto,Tohru Kikuchi,Kenji Osaki,Yujiro Tomiie,Isamu Nitta,K. Goto J. Chem. Soc. B 1968 652
-
2. Phenol oxidation and biosynthesis. Part XVII. Investigations on the biosynthesis of sinomenineD. H. R. Barton,A. J. Kirby,G. W. Kirby J. Chem. Soc. C 1968 929
-
David L. Waller,Corey R. J. Stephenson,Peter Wipf Org. Biomol. Chem. 2007 5 58
-
Jinxia Wei,Kunna Cui,Yueying Du,Jia Yu,Zhen Jiang,Xingjie Guo Anal. Methods 2017 9 3029
-
Laura K. Smith,Ian R. Baxendale Org. Biomol. Chem. 2015 13 9907
17088-50-5 (acutumine) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
NewCan Biotech Limited
Membro Ouro
CN Fornecedor
Reagente
Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel
上海帛亦医药科技有限公司
Membro Ouro
CN Fornecedor
Reagente